molecular formula C11H11NO2 B14024192 5,7-Dimethoxyquinoline

5,7-Dimethoxyquinoline

Cat. No.: B14024192
M. Wt: 189.21 g/mol
InChI Key: VJTOFBWZDVURPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxyquinoline is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of potent kinase inhibitors. Its structural motif is a core component in bioactive molecules targeting critical signaling pathways involved in cancer and other diseases. This scaffold is instrumental in the design of compounds that inhibit specific receptor tyrosine kinases. For instance, the derivative 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a documented potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor (PDGFR) receptor tyrosine kinase . This highlights the scaffold's direct application in researching cardiovascular diseases and cancers driven by PDGFR signaling. Furthermore, the this compound structure is a recognized starting point for developing inhibitors of c-Met kinase (hepatocyte growth factor receptor), a prominent target in oncology . Researchers utilize this core to synthesize novel compounds, such as 4-anilinoquinoline derivatives, which have demonstrated excellent inhibitory activity against c-Met and potent antiproliferative effects on various human cancer cell lines . Its utility also extends to epigenetic research, where similar dimethoxyquinoline-based chemotypes have been explored as inhibitors of histone-modifying enzymes like G9a . As a versatile building block, this compound is for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5,7-dimethoxyquinoline

InChI

InChI=1S/C11H11NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h3-7H,1-2H3

InChI Key

VJTOFBWZDVURPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=N2)C(=C1)OC

Origin of Product

United States

Synthetic Methodologies for 5,7 Dimethoxyquinoline and Its Precursors

Classical Approaches to Quinoline (B57606) Core Elaboration

The foundational methods for quinoline synthesis were developed in the late 19th century and remain fundamental in organic chemistry. These reactions typically involve the condensation of anilines with three-carbon units under harsh acidic conditions.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. wikipedia.orguop.edu.pk The reaction is known to be highly exothermic and often requires a moderator like ferrous sulfate (B86663) to control its rate. wikipedia.orguop.edu.pk

The mechanism proceeds through several key steps:

Dehydration : Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein, in situ. iipseries.orguop.edu.pk

Michael Addition : The aniline performs a conjugate (Michael) addition to the acrolein. pharmaguideline.com

Cyclization : The resulting β-aminocarbonyl intermediate undergoes acid-catalyzed intramolecular electrophilic ring closure onto the aniline ring. uop.edu.pkquimicaorganica.org

Dehydration and Oxidation : The cyclized intermediate dehydrates to form 1,2-dihydroquinoline, which is then oxidized by the added oxidizing agent to yield the aromatic quinoline ring system. uop.edu.pkquimicaorganica.org

To synthesize 5,7-dimethoxyquinoline via this method, the corresponding substituted aniline, 3,5-dimethoxyaniline (B133145), would be used as the starting material.

A significant modification of the Skraup synthesis is the Doebner-Von Miller reaction. wikipedia.orgslideshare.net This method provides greater versatility by reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgsynarchive.com The α,β-unsaturated carbonyl compound can be generated in situ from an aldol (B89426) condensation, a variant known as the Beyer method. wikipedia.org

The general mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline derivative. wikipedia.org This approach allows for the synthesis of a wider range of substituted quinolines compared to the Skraup reaction. For instance, using crotonaldehyde (B89634) (derived from the condensation of two acetaldehyde (B116499) molecules) with aniline yields 2-methylquinoline (B7769805) (quinaldine). iipseries.org Challenges associated with this methodology can include harsh reaction conditions and the formation of side products. ukzn.ac.za

Table 1: Comparison of Classical Quinoline Syntheses

Feature Skraup Synthesis Doebner-Von Miller Reaction
Primary Reactants Aniline, Glycerol, H₂SO₄, Oxidizing Agent Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst
Key Intermediate Acrolein (formed in situ) Pre-formed or in situ α,β-unsaturated carbonyl
Conditions Strongly acidic, highly exothermic Acid-catalyzed (Brønsted or Lewis acids)
Versatility Primarily for unsubstituted or simply substituted quinolines Allows for greater substitution on the pyridine (B92270) ring

Regioselective Synthesis of Dimethoxyquinolines

Achieving specific substitution patterns, such as the 5,7-dimethoxy arrangement, requires careful selection of starting materials and reaction conditions to control the regiochemical outcome of the cyclization and functionalization steps.

The most direct strategy for synthesizing this compound involves starting with a precursor that already contains the desired methoxy (B1213986) groups in the correct positions. The key starting material for this purpose is 3,5-dimethoxyaniline .

When this aniline is subjected to quinoline-forming reactions like the Skraup or Doebner-Von Miller synthesis, the cyclization occurs ortho to the amino group, naturally leading to the formation of a quinoline with substituents at the C-5 and C-7 positions. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating the electrophilic cyclization step.

Alternative approaches involve the synthesis of a quinoline core followed by late-stage functionalization. However, direct methoxylation of the quinoline ring often suffers from poor regioselectivity. Therefore, building the ring from a pre-functionalized precursor like 3,5-dimethoxyaniline is the preferred and more controlled method.

Beyond the classical methods, several other cyclization reactions are employed to form the quinoline ring, often under milder conditions.

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters. At lower temperatures, a β-aminoacrylate is formed, which upon thermal cyclization yields a 4-quinolone. pharmaguideline.com To obtain 5,7-dimethoxy-4-quinolone, 3,5-dimethoxyaniline would be reacted with a β-ketoester like ethyl acetoacetate.

Camps Cyclization : The Camps cyclization uses an o-acylaminoacetophenone as a precursor, which cyclizes in the presence of a base to form hydroxyquinolines. wikipedia.org This method allows for the synthesis of two different regioisomers depending on the cyclization pathway.

Friedländer Synthesis : This method involves the base-catalyzed condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. uop.edu.pkpharmaguideline.com This approach is particularly useful for preparing 2-substituted quinoline derivatives.

A synthetic route to 4-chloro-6,7-dimethoxyquinoline, an important intermediate, highlights a modern cyclization strategy. The process starts with 3,4-dimethoxyacetophenone, which is nitrated, condensed with N,N-dimethylformamide dimethyl acetal, and then subjected to a reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. google.com A similar strategy starting from a 3,5-dimethoxy-substituted precursor could be envisioned for the 5,7-dimethoxy isomer.

Table 2: Selected Cyclization Reactions for Quinoline Synthesis

Reaction Name Precursors Key Features
Conrad-Limpach Anilines, β-ketoesters Forms 4-quinolones via thermal cyclization.
Camps Cyclization o-Acylaminoacetophenones Base-catalyzed; can yield isomeric hydroxyquinolines. wikipedia.org
Friedländer Synthesis o-Aminobenzaldehydes/ketones, α-Methylene carbonyls Base-catalyzed; good for 2-substituted quinolines. uop.edu.pk

Advanced Synthetic Transformations

Modern organic synthesis has introduced novel methods for constructing and functionalizing the quinoline scaffold, often providing higher yields, better regioselectivity, and milder reaction conditions.

One advanced approach is the electrophilic cyclization of N-(2-alkynyl)anilines . In this method, N-(2-alkynyl)anilines are treated with an electrophile such as iodine monochloride (ICl) or molecular iodine (I₂). This induces a 6-endo-dig cyclization to form 3-haloquinolines under mild conditions. nih.gov The reaction tolerates a variety of functional groups on the aniline ring, including methoxy groups. For example, the cyclization of an N-alkynyl derivative of 3-methoxyaniline yielded a mixture of 7-methoxy and 5-methoxy-substituted quinolines. nih.gov

Another innovative technique involves visible-light-induced oxidative cyclization . This method uses photoredox catalysis to achieve the direct oxidative cyclization of aromatic enamines with alkynes, using molecular oxygen as the oxidant. acs.org This environmentally friendly approach allows for the synthesis of multisubstituted quinolines under very mild conditions (room temperature, visible light). acs.org

Further functionalization of the dimethoxyquinoline core represents another area of advanced transformations. For instance, the regioselective bromination of methoxy-substituted quinolines has been studied. Direct bromination of 6,8-dimethoxyquinoline (B1356820) with molecular bromine was found to give the 5-bromo derivative, demonstrating that the positions on the carbocyclic ring can be selectively functionalized even in the presence of multiple activating methoxy groups. gelisim.edu.tr

Chlorination and Formylation Routes

The synthesis of functionalized this compound derivatives is often accomplished through routes that involve both chlorination and formylation steps. These reactions are typically performed on aniline-based precursors to build the quinoline ring system. For instance, the synthesis of key intermediates such as This compound-3-carbaldehyde (B1419421) can be achieved via these pathways.

One established approach uses a substituted acetanilide (B955), which undergoes cyclization and functionalization. The process involves chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) in conjunction with a formylating agent, typically under Vilsmeier-Haack conditions. This dual functionalization is pivotal, as the chlorine atom can serve as a leaving group for further substitutions, while the aldehyde group offers a reactive handle for chain extension or other modifications. mdpi.com

A representative, analogous synthesis of a related isomer, 2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde, begins with 2',5'-dimethoxyacetanilide. chemicalbook.com This precursor is treated with phosphorus oxychloride and dimethylformamide (DMF), which serve as the chlorinating and formylating reagents, respectively, to yield the final chlorinated aldehyde product. chemicalbook.com

Table 1: Reagents in Chlorination and Formylation Routes

Precursor Example Chlorinating Agent Formylating Agent Product Example
Dimethoxyacetanilide derivative Phosphorus Oxychloride (POCl₃) Dimethylformamide (DMF) Chloro-dimethoxyquinoline-carbaldehyde

Vilsmeier-Haack Conditions in Functionalization

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it highly suitable for the synthesis of quinoline derivatives from activated precursors. ijpcbs.commychemblog.com The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.com These reagents combine in situ to form a highly electrophilic species known as the Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.orgnrochemistry.com

The mechanism proceeds via an electrophilic aromatic substitution, where the electron-rich aromatic ring of a precursor, such as a dimethoxyaniline derivative, attacks the Vilsmeier reagent. mychemblog.comwikipedia.org The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org Due to the activating nature of the two methoxy groups, aniline derivatives like 3,5-dimethoxyaniline are effective substrates for this transformation. wikipedia.org

The reaction conditions are demonstrated in the synthesis of 2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde, where solid 2',5'-dimethoxyacetanilide is added to a pre-formed mixture of DMF and POCl₃. chemicalbook.com The mixture is heated for several hours, after which quenching with water and ice leads to the precipitation of the aldehyde product. chemicalbook.com This procedure highlights the utility of the Vilsmeier-Haack reaction in not only forming the aldehyde but also in constructing the chlorinated pyridine portion of the quinoline ring from an acetanilide precursor.

Table 2: Key Steps in Vilsmeier-Haack Functionalization

Step Description Reagents Intermediate/Product
1 Formation of Vilsmeier Reagent DMF, POCl₃ Chloroiminium ion
2 Electrophilic Attack Electron-rich arene (e.g., dimethoxyacetanilide) Iminium ion adduct

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular structures like quinolines. rsc.orgfrontiersin.org These reactions combine three or more starting materials in a single pot to form a product that incorporates structural elements from each reactant, thereby reducing the number of synthetic steps and purification procedures. frontiersin.org

A notable example of an MCR for the synthesis of a this compound derivative is a one-pot process for preparing Ethyl this compound-3-carboxylate. google.com This reaction demonstrates a convergent synthesis that builds the quinoline core with the desired functionalities in a single step.

The key components for this synthesis are:

An aniline derivative, specifically 3,5-dimethoxyaniline .

Formic acid , which serves as a source for one of the carbon atoms in the resulting pyridine ring.

An activated alkyne, ethyl propynoate , which provides the remaining atoms for the carboxylate-substituted ring.

This reaction is facilitated by a rhodium acetate (B1210297) catalyst and proceeds under a nitrogen atmosphere at room temperature, affording the target quinoline carboxylate in high yield (over 80%). google.com Such MCRs offer a powerful and streamlined alternative to more traditional linear synthetic sequences for accessing diverse quinoline scaffolds. rsc.org

Table 3: Example of a Multi-Component Reaction for a this compound Derivative google.com

Reactant 1 Reactant 2 Reactant 3 Catalyst Product

Derivatization and Functionalization of 5,7 Dimethoxyquinoline

Modifications on the Quinoline (B57606) Ring System

The aromatic core of 5,7-dimethoxyquinoline allows for various modifications, including the introduction of new substituents at different positions and the fusion of additional heterocyclic rings.

The reactivity of the quinoline ring allows for the introduction of various functional groups at its peripheral positions. For instance, the C-3 position is a common site for functionalization. One method involves the reaction of quinolines with cyanopropargylic alcohols to introduce a cyano-containing side chain at the C-3 position. acs.org This functionalization is valuable as the cyano group can be further converted into other functionalities like carboxamides or triazoles. acs.org

Bromination is another key reaction for functionalizing the quinoline nucleus. Studies on related dimethoxyquinolines have shown that the positions of bromination can be controlled. For example, the bromination of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline can lead to the formation of 3-bromo-6,8-dimethoxyquinoline. gelisim.edu.tr While direct C-4 substitution on the this compound parent is less commonly detailed, the analogous 4-position on related quinoline and quinazoline (B50416) systems is frequently modified. chim.itnih.gov For example, in 6,7-dimethoxyquinazolines, the 4-chloro derivative serves as a key intermediate for nucleophilic substitution with various amines. ukm.mybeilstein-journals.org

Table 1: Examples of Substitutions at Peripheral Positions of Methoxy-Substituted Quinolines

Starting Material Reagent(s) Position(s) Functionalized Product Type Reference
6,8-dimethoxy-1,2,3,4-tetrahydroquinoline Molecular Bromine C-3 3-Bromo-6,8-dimethoxyquinoline gelisim.edu.tr
Quinoline Cyanopropargylic Alcohols C-3 2,3-Disubstituted quinoline acs.org

The this compound framework can be expanded by the addition of other heterocyclic rings, leading to more complex molecular architectures. A three-component cyclocondensation reaction, a modification of the Hantzsch reaction, has been used to synthesize 3-(1H-benzimidazol-2-yl)-5,7-dimethoxyquinolines. osi.lv This reaction involves the condensation of p-(dimethylamino)benzaldehyde, 3,5-dimethoxyaniline (B133145) (a precursor to the this compound system), and 2-phenacyl-1H-benzimidazoles. osi.lv

Furthermore, quinoline derivatives are used as building blocks to create compounds incorporating other heterocycles. For instance, 2-chloro-quinoline-3-carbaldehydes, including the 5,7-dimethoxy variant, react with hydrazine (B178648) hydrate (B1144303) to form quinoline hydrazones. mdpi.com These can then be coupled with other molecules to form more complex hydrazide-hydrazone derivatives. mdpi.com Similarly, piperazine (B1678402) moieties have been incorporated into quinoline structures to develop new compounds with potential biological applications. bohrium.com

Table 2: Synthesis of this compound Derivatives with Additional Heterocycles

Reaction Type Reactants Resulting Heterocyclic Moiety Reference
Hantzsch-type cyclocondensation p-(dimethylamino)benzaldehyde, 3,5-dimethoxyaniline, 2-phenacyl-1H-benzimidazoles Benzimidazole osi.lv
Hydrazone formation 2-Chloro-5,7-dimethoxyquinoline-3-carbaldehyde, Hydrazine hydrate Hydrazone mdpi.com

Chemical Reactivity and Transformation Pathways

The functional groups attached to the this compound ring system, particularly substituents introduced through derivatization, exhibit characteristic reactivity that allows for further chemical transformations.

Functional groups on the this compound scaffold can undergo various oxidation and reduction reactions. For example, an aldehyde group, such as in This compound-3-carbaldehyde (B1419421), can be oxidized to a carboxylic acid or reduced to an alcohol. These transformations provide pathways to a wider range of derivatives. The reduction of nitro-containing intermediates is also a crucial step in some synthetic routes to build the quinoline core itself, typically using catalytic hydrogenation with catalysts like palladium on carbon. Similarly, a nitrile group on the quinoline ring can be reduced to form amines.

Table 3: Oxidation and Reduction of Functional Groups on Dimethoxyquinoline Derivatives

Derivative Functional Group Reaction Type Product Functional Group Reference
This compound-3-carbaldehyde Aldehyde Oxidation Carboxylic acid
This compound-3-carbaldehyde Aldehyde Reduction Alcohol
4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (B1354824) Nitrile Reduction Amine

The carbonyl group in aldehyde derivatives of this compound is susceptible to nucleophilic additions. For instance, Grignard reagents can add to the aldehyde to yield secondary alcohols. vulcanchem.com Condensation reactions are also a key transformation pathway. Aldehyde derivatives can react with amines or other nucleophiles to form imines and other complex structures. smolecule.com

The Friedländer condensation is a classical method for synthesizing the quinoline ring system itself, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This has been applied to synthesize derivatives like ethyl 6,7-dimethoxy-2-ethylquinoline-3-carboxylate from 2-amino-4,5-dimethoxybenzaldehyde (B1599635) and ethyl acetoacetate. scirp.org

Regioselective Demethylation Studies

The two methoxy (B1213986) groups at the C-5 and C-7 positions are significant features of the molecule, and their selective removal (demethylation) is a subject of scientific investigation. Regioselective demethylation allows for the targeted synthesis of hydroxyquinolines, which can then be used for further functionalization.

The choice of demethylating agent is crucial for controlling which methoxy group is cleaved. Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. researchgate.net However, studies on the related 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292) have shown that demethylation with BBr₃ occurs regioselectively at the C-2 position, leaving the C-7 methoxy group intact. researchgate.net The electronic nature of other substituents on the ring plays a significant role in directing this selectivity. researchgate.net

For acid-sensitive aryl methyl ethers, such as certain dimethoxyquinolines, a reagent system of trimethylsilyl (B98337) iodide with a Lewis base like 4-(dimethylamino)pyridine (DMAP) can be employed to prevent unwanted side reactions. chempedia.info Computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity in the demethylation of substituted quinolines, confirming that the electronic properties of substituents influence which methoxy group is more favorably cleaved. researchgate.net In the context of synthesizing the drug Gefitinib, which features a 6,7-dimethoxyquinazoline (B1622564) core, regioselective demethylation is a key step, often accomplished with agents like methanesulfonic acid. ukm.myorientjchem.org This highlights the importance of controlling demethylation in the synthesis of complex molecules derived from dimethoxy-substituted heterocyclic systems.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5,7-dimethoxyquinoline, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of protons and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring and the methoxy (B1213986) groups exhibit distinct chemical shifts. The aromatic protons typically appear in the downfield region of the spectrum, while the methoxy protons resonate at a higher field. For instance, in a related compound, 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (B1354824), the aromatic protons H-8 and H-6 appear as singlets at δ 7.44 ppm and δ 7.35 ppm, respectively. The methoxy groups show sharp singlet signals; for example, in the same related compound, the OCH₃ groups at positions 5 and 7 are observed at δ 4.06 ppm and δ 3.95 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the quinoline ring resonate at characteristic chemical shifts, and the methoxy carbons are also readily identifiable. In 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, the carbon atoms of the quinoline core, such as C-4, C-5, and C-7, have been observed at δ 164.2, 159.7, and 156.2 ppm, respectively.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
H-2 8.60 Singlet
H-8 7.44 Singlet
H-6 7.35 Singlet
OCH₃ (C5) 4.06 Singlet
OCH₃ (C7) 3.95 Singlet

Data for 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile in DMSO-d₆

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

Carbon Atom Chemical Shift (δ, ppm)
C-4 164.2
C-5 159.7
C-7 156.2
C-3 151.3
CN 118.3

Data for 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile in DMSO-d₆

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, providing information about the functional groups present.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com In the IR spectrum of a this compound derivative, characteristic absorption bands can be observed. For example, C–H stretching vibrations in the aromatic ring typically appear around 2942 cm⁻¹. The C–O stretching of the methoxy groups is expected in the region of 1263 cm⁻¹.

Raman spectroscopy, which involves the inelastic scattering of light, provides complementary information to IR spectroscopy. nih.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of a this compound derivative would show characteristic peaks corresponding to the vibrations of the quinoline ring system and the methoxy groups. For instance, the ring breathing modes of the quinoline core would give rise to distinct Raman signals.

Table 3: Characteristic IR Absorption Bands for a Substituted this compound Derivative

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O–H Stretch 3403
C–H (aromatic) Stretch 2942
C≡N Stretch 2210
C=O (enol tautomer) Stretch 1610
C–O (methoxy) Stretch 1263

Data for 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. tanta.edu.eg The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* electronic transitions within the conjugated quinoline system. uomustansiriyah.edu.iq

The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the quinoline ring. For example, a related compound, 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, exhibits absorption maxima at approximately 314 nm and 347 nm. These transitions are characteristic of the extended π-system of the quinoline core. The solvent can also influence the λmax values; for instance, polar solvents can cause a shift in the absorption bands. uomustansiriyah.edu.iq

Table 4: UV-Vis Absorption Data for a Substituted this compound Derivative

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
314 7,100 π→π* transition
347 9,500 π→π* transition

Data for 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. uni-saarland.de In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy groups (–OCH₃) as a primary fragmentation pathway. The stability of the quinoline ring would result in a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

Computational and Theoretical Investigations of 5,7 Dimethoxyquinoline

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of 5,7-Dimethoxyquinoline at the molecular level. These methods model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. niscair.res.in For derivatives of 6,7-dimethoxyquinazoline (B1622564), which are structurally related to this compound, DFT calculations are commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine optimized geometric parameters like bond lengths and angles. researchid.coresearchgate.net

These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons. The electronic structure analysis includes the determination of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchid.coresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Quinoline (B57606)/Quinazoline (B50416) Core

Parameter Description Typical Finding
Optimized Geometry The lowest energy conformation of the molecule. The quinoline ring system is largely planar, with slight deviations introduced by the methoxy (B1213986) groups.
Bond Lengths/Angles Distances between atomic nuclei and angles between bonds. Consistent with standard values for aromatic heterocyclic compounds, indicating bond delocalization.
HOMO-LUMO Gap (ΔE) The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. researchid.coresearchgate.net

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Calculated frequencies, when scaled, show good agreement with experimental FT-IR and FT-Raman spectra. niscair.res.in |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. uci.edursc.orgarxiv.org It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the transition energies and oscillator strengths from the ground state to various excited states. rsc.org For compounds similar to this compound, TD-DFT calculations, often performed in both gas and solvent phases, provide insights into the nature of electronic transitions, such as π→π* transitions within the quinoline core. researchgate.net The results help in understanding the photophysical properties of the molecule and how its electronic structure is influenced by different environments. researchgate.net

Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. niscair.res.in The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating sites for nucleophilic attack. researchid.coresearchgate.net

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. stackexchange.comuottawa.ca This analysis helps in understanding the electrostatic interactions and the electronic distribution across the molecular framework. researchgate.netresearchgate.net For related dimethoxyquinazoline structures, these analyses identify the nitrogen atoms of the heterocyclic ring and the oxygen atoms of the methoxy groups as regions of negative potential, while the hydrogen atoms are typically in positive potential regions. niscair.res.inresearchid.co

Table 2: Insights from MEP and Mulliken Charge Analysis

Analysis Information Provided Typical Inference for this compound
MEP Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrogen atom in the quinoline ring and oxygen atoms of the methoxy groups are likely nucleophilic centers.

| Mulliken Charges | Assigns partial charges to each atom in the molecule. | Reveals the extent of electron donation or withdrawal by different functional groups, influencing reactivity. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netyoutube.com Hyperconjugation involves the delocalization of electron density from filled (donor) bonding orbitals to adjacent empty (acceptor) anti-bonding orbitals. youtube.comrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For quinoline and quinazoline derivatives, docking studies have been performed against various biological targets, including enzymes like acetylcholinesterase (AChE) and kinases like c-Met. niscair.res.inresearchid.conih.gov These studies predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the conformational flexibility and the persistence of key interactions. researchgate.net For related compounds, MD simulations have validated the stability of the docked complexes, supporting the potential of these molecules as inhibitors of their respective targets. niscair.res.inresearchid.co

Table 3: Key Parameters from Docking and MD Simulations

Technique Parameter Significance
Molecular Docking Binding Energy/Score Predicts the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more favorable interaction. niscair.res.in
Molecular Docking Binding Pose & Interactions Shows the 3D orientation of the ligand in the active site and identifies key amino acid residues involved in binding. nih.gov
Molecular Dynamics Root Mean Square Deviation (RMSD) Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the complex over time. mdpi.com

| Molecular Dynamics | Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the protein and ligand during the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (which quantify physicochemical properties) and the experimentally measured activity. researchgate.netmdpi.com

For classes of compounds like quinazoline derivatives, QSAR studies have been used to develop predictive models for their activity as, for example, α1-adrenoceptor antagonists. acs.org The models can help in understanding which structural features are important for activity and can be used to predict the potency of new, unsynthesized analogs. wikipedia.orgacs.org A typical QSAR model takes the form of a mathematical equation where the biological activity is a function of various descriptors. wikipedia.org The statistical quality and predictive power of a QSAR model are assessed through rigorous validation techniques. mdpi.com

Structure Activity Relationship Sar Studies of 5,7 Dimethoxyquinoline Derivatives

Influence of Methoxy (B1213986) Substituents on Activity

The methoxy groups at positions 5 and 7 of the quinoline (B57606) ring are significant contributors to the biological activity of these compounds. Their presence enhances lipophilicity, which can improve the molecule's ability to cross cell membranes and interact with intracellular targets. The specific positioning of these methoxy groups at the 5- and 7-positions is crucial, as isomers with different substitution patterns often exhibit varied activity profiles.

For instance, in the context of kinase inhibition, the substitution pattern of the methoxy groups significantly influences biological activity. A comparison between 5,7-dimethoxy and 6,7-dimethoxy analogs revealed that while 6,7-dimethoxy substitution can enhance kinase inhibition, it may also lead to increased toxicity. In the development of antimalarial quinolones, a 7-methoxy group was found to be more favorable for activity than a 5-methoxy group. nih.gov Furthermore, SAR studies on quinoline-based anticancer drugs have shown that a hydroxyl or methoxy group at the 7-position can improve the compound's antitumor activity. orientjchem.org

The electronic properties of the methoxy groups also play a role. As electron-donating groups, they can influence the electron density of the aromatic system, which in turn affects binding interactions with biological targets. acs.org For certain enzyme inhibitors, the electron-donating nature of groups at the 6- and 7-positions of the quinazoline (B50416) ring (a related scaffold) is preferred for potent activity. acs.org

Table 1: Influence of Methoxy Group Positioning on Biological Activity

Compound Class Methoxy Substitution Pattern Observation Reference
Kinase Inhibitors 6,7-Dimethoxy vs. 5,7-Dimethoxy 6,7-Dimethoxy substitution enhances kinase inhibition but may increase toxicity compared to 5,7-dimethoxy isomers.
Antimalarial Quinolones 7-Methoxy vs. 5-Methoxy A 7-methoxy group is favored over a 5-methoxy group for antimalarial potency. nih.gov
Anticancer Quinolines 7-Methoxy/7-Hydroxy The presence of a hydroxyl or methoxy group at position 7 can improve antitumor activity. orientjchem.org

Impact of Substitutions at Various Quinoline Ring Positions

Beyond the foundational 5,7-dimethoxy groups, substitutions at other positions on the quinoline ring have a profound impact on the biological activity of the resulting derivatives.

Position 2: Modifications at the C-2 position of the quinoline ring can cause large variations in antimalarial potency. For 2-aryl substituted quinolones, meta-substituents on the aryl ring were found to be superior to para- or ortho-substituents. nih.gov

Position 3: The nature of the substituent at the 3-position is critical for activity. For example, in a series of antimalarial quinolones, an ethyl carboxylate at this position was superior to a carboxylic acid, a carboxylic amide, or an acetyl group. nih.gov The absence of a substituent at position 3 resulted in a loss of activity. nih.gov In other derivatives, a carboxamide group at the 3-position is a key feature in compounds with potential therapeutic applications. ontosight.ai

Position 4: The introduction of a substituent at the 4-position of the quinoline ring has been shown to enhance potency against cancer cells. orientjchem.org Changing a 4-keto group to a 4-methoxy group in certain antimalarial quinolones led to a decrease in potency, suggesting the importance of the 4-oxo moiety for activity. nih.gov In other series, an anilino group at this position is a common feature for potent kinase inhibitors. nih.gov

Position 8: The derivatization of the quinoline ring at various positions, including position 8, has led to numerous novel compounds with a wide range of medicinal and pharmaceutical properties. researchgate.net

Table 2: Effect of Substitutions at Various Positions on the Quinoline Ring

Position Substituent Type Impact on Biological Activity Compound Class Reference
2 Aryl ring Large variations in potency; meta-substituents are superior. Antimalarials nih.gov
3 Carboxyl ester vs. Acid/Amide Ethyl carboxylate is superior to carboxylic acid or amide. Antimalarials nih.gov
4 Keto vs. Methoxy 4-Keto moiety is more active than 4-methoxy. Antimalarials nih.gov
4 Anilino group Common feature for potent kinase inhibition. c-Met Inhibitors nih.gov
4 Difluorophenylamino group Key feature for potential biological activity. Quinolone Carboxamides ontosight.ai

Pharmacophoric Feature Identification and Optimization

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For quinoline derivatives, these models help in the design of new compounds with improved potency and selectivity.

Studies on 2,4-diamino-6,7-dimethoxyquinoline derivatives as α1-adrenoceptor antagonists have contributed to the development of pharmacophore models for this class of compounds. ucsd.eduacs.org These models often highlight the importance of the quinoline nitrogen (N-1) in its protonated form for selective and productive binding to the receptor. researchgate.net Theoretical calculations have shown that the N-1 atom of active diaminoquinoline derivatives has a higher pKa compared to inactive analogues, suggesting that the basicity of this nitrogen is a key determinant of activity. rsc.org

A general pharmacophore for α1-adrenergic receptor antagonists based on prazosin (B1663645) analogues, which include 2-substituted 4-amino-6,7-dimethoxy derivatives of quinazoline and quinoline, has been proposed. researchgate.net This model helps in understanding the ligand-receptor interactions and in the design of new, more selective compounds. The replacement of the oxygen in a chromenone ring with a nitrogen atom to form a quinolone has been shown to improve inhibitory activity against EGFR kinase, demonstrating a successful pharmacophore optimization strategy. nih.gov

The optimization process often involves synthesizing and testing a series of analogues to validate and refine the pharmacophore model. For example, a series of novel piperazine (B1678402) and non-piperazine derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) were designed based on theoretical QSAR models to explore their binding affinity for the α1-adrenoceptor. acs.org

Correlations between Structural Modifications and Biological Activity Profiles

A direct correlation often exists between specific structural modifications of the 5,7-dimethoxyquinoline core and the resulting biological activity profile. These correlations are established through extensive SAR studies, often yielding quantitative data such as IC50 values.

In a series of G9a inhibitors, the replacement of the dimethoxy-benzenoid ring of a quinazoline scaffold with other heterocyclic rings like furan, thiophene, or imidazole (B134444) resulted in a loss of inhibitory activity. nih.gov This highlights the critical role of the benzenoid part of the quinoline/quinazoline scaffold for binding. nih.gov A clear correlation was also observed between the calculated pKa of the N-1 atom and the inhibitory activity; molecules with a higher pKa at N-1 were generally more active. rsc.org

For c-Met kinase inhibitors based on a 6,7-dimethoxyquinoline (B1600373) scaffold, the introduction of various substituted anilines at the 4-position led to a range of inhibitory activities. One such derivative, compound 12n , showed the most potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM and also exhibited excellent anticancer activity against several cancer cell lines. nih.gov

Similarly, for antimalarial quinolones, specific structural features were correlated with potency. An ethyl carboxylate at position 3 and a 7-methoxy group were identified as key for high activity, while the removal of the 4-oxo moiety led to a significant decrease in potency. nih.gov

These examples underscore the principle that even minor structural changes to the this compound framework can lead to substantial differences in biological activity, providing a rational basis for the design of new therapeutic agents. ontosight.airsc.orgsmolecule.com

Table 3: Correlation of Structural Changes with Biological Activity

Compound Series Structural Modification Biological Activity Outcome Reference
G9a Inhibitors Replacement of dimethoxy-benzenoid ring Loss of inhibitory activity nih.gov
G9a Inhibitors Higher pKa of N-1 atom Increased inhibitory activity rsc.org
c-Met Inhibitors Specific substituted aniline (B41778) at C-4 (Compound 12n) Potent c-Met inhibition (IC50 = 0.030 µM) nih.gov
Antimalarial Quinolones Removal of 4-oxo moiety Strong decrease in antimalarial potency nih.gov
Antimalarial Quinolones 7-methoxy group Favored over 5-methoxy group for potency nih.gov

Molecular Mechanisms of Action and Target Interactions

Enzyme Inhibition Profiles

Derivatives of the dimethoxyquinoline structure have been identified as potent inhibitors of several key enzyme families involved in disease pathology. The specific nature and position of substitutions on the quinoline (B57606) ring system play a critical role in determining the potency and selectivity of these inhibitory activities.

The dimethoxyquinoline scaffold is a recognized pharmacophore for the development of kinase inhibitors. These compounds typically function by competing with ATP for its binding site in the catalytic domain of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.

Research has demonstrated that derivatives of 5,7-dimethoxyquinoline are active against various kinases:

Derivatives of This compound-3-carbaldehyde (B1419421) have shown potential as kinase inhibitors that target enzymes within cancer-related signaling pathways.

Studies on 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (B1354824) indicate it can inhibit protein tyrosine kinases (PTKs), which are frequently dysregulated in cancer cells. The mechanism involves the compound binding to the active sites of these kinases, leading to a reduction in cell proliferation.

Structure-activity relationship (SAR) studies have revealed that the positioning of the methoxy (B1213986) groups is crucial; for instance, a 6,7-dimethoxy substitution pattern has been found to enhance kinase inhibition compared to the 5,7-dimethoxy isomers.

While not quinolines, related 6,7-dimethoxyquinazoline (B1622564) derivatives have been extensively studied as potent kinase inhibitors. For example, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline is a powerful inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Similarly, certain 6,7-dimethoxy-4-anilinoquinolines are effective inhibitors of the c-Met kinase, and specific 6,7-dimethoxyquinazoline compounds inhibit Janus kinase 3 (JAK3). nih.govtandfonline.com These findings on related structures underscore the importance of the dimethoxy-substituted heterocyclic core in designing kinase inhibitors.

Table 1: Kinase Inhibition by selected Dimethoxy-substituted Heterocycles

Compound Class Specific Derivative Example Target Kinase Potency (IC₅₀) Reference
Dimethoxyquinazoline 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline EGFR 0.025 nM acs.org
Dimethoxyquinazoline WHI-P131 JAK3 78 µM nih.gov
Dimethoxyquinoline 6,7-dimethoxy-4-anilinoquinoline derivative (12n) c-Met 0.030 µM tandfonline.com

The modulation of epigenetic enzymes like histone lysine (B10760008) methyltransferases (HKMTs) is a significant area of therapeutic research. While direct studies on this compound are limited, extensive research on the closely related 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold has identified it as a foundational template for potent HKMT inhibitors. researchgate.netacs.org

These quinazoline-based compounds have been shown to inhibit G9a (also known as EHMT2) and EHMT1, enzymes that catalyze the methylation of histone H3 at lysine 9 (H3K9). researchgate.netrsc.org This inhibition alters gene expression and has implications for cancer therapy. researchgate.net Structure-activity relationship studies of this diaminoquinazoline series have identified key substituents on the ring that can segregate inhibitory activity against human G9a from activity against parasitic HKMTs, such as those in Plasmodium falciparum, the causative agent of malaria. scispace.comnih.gov This highlights the potential to achieve target selectivity by modifying the core scaffold. scispace.comnih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. science.gov Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease. eco-vector.com Several studies have indicated that quinoline-based compounds are effective AChE inhibitors. istinye.edu.trnih.gov

It has been suggested that this compound-3-carbaldehyde may function as an inhibitor of AChE.

A broader study of substituted quinolines found that all tested derivatives were effective AChE inhibitors, with Kᵢ values ranging from 5.51 to 155.22 nM. istinye.edu.trnih.gov Among these, dimethoxy-substituted quinolines like 5-bromo-6,8-dimethoxyquinoline demonstrated significant inhibitory action. istinye.edu.trnih.gov

Molecular docking studies have been performed to understand the binding interactions between these quinoline derivatives and the active site of the AChE enzyme. istinye.edu.trnih.gov

Furthermore, derivatives of the related 6,7-dimethoxyquinazoline-4(3H)-one structure also show potent AChE inhibition, in some cases surpassing the activity of the reference drug donepezil. eco-vector.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Substituted Quinolines

Compound Series Inhibition Constant (Kᵢ) Range Target Enzyme Reference
Substituted Quinolines 5.51 – 155.22 nM Acetylcholinesterase (AChE) istinye.edu.trnih.gov

Interaction with Cellular Pathways

By inhibiting key enzymes, this compound and its analogues can profoundly influence the complex network of cellular signaling pathways, affecting cell fate decisions such as proliferation, survival, and programmed cell death (apoptosis).

The kinase inhibitory properties of dimethoxyquinoline derivatives directly translate into the modulation of cellular signaling pathways that are often hyperactivated in cancer.

Derivatives such as 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile interfere with signaling pathways that regulate cell growth and survival by targeting protein tyrosine kinases.

Research on related quinazoline (B50416) compounds provides more detailed mechanistic insights. For example, the inhibition of the EGFR signaling pathway by a 6,7-dimethoxyquinazoline derivative was shown to disrupt the downstream phospholipase C (PLC) gamma-mediated signaling pathway, which is critical for tumor cell invasion. nih.gov

The inhibition of HKMTs by related quinazoline scaffolds represents another mode of pathway modulation, where the epigenetic regulation of gene expression is altered. rsc.orgscispace.com This can impact a wide array of cellular functions controlled by the target genes. rsc.org

A key outcome of the disruption of pro-survival signaling pathways by dimethoxyquinoline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.

Quinoline-based compounds are known to induce apoptosis in cancer cells, and derivatives of this compound-3-carbaldehyde have demonstrated cytotoxic effects against cancer cell lines.

Similarly, 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile has been shown to induce apoptosis in various cancer cell lines.

Mechanistic studies on related quinazoline compounds reveal that apoptosis can be triggered through the intrinsic mitochondrial pathway. asianpubs.org This process often involves the upregulation of the pro-apoptotic protein Bax, which leads to the release of cytochrome c from the mitochondria. asianpubs.org Cytochrome c then activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), culminating in the cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP) and subsequent cell death. asianpubs.org

The targeted inhibition of specific kinases, such as JAK3 by 6,7-dimethoxyquinazoline derivatives, has also been shown to be a direct trigger for apoptosis in leukemia cells. nih.gov

Binding Site Analysis and Molecular Recognition

The molecular recognition of this compound and its derivatives is crucial for understanding their biological activity. While detailed binding site analysis for this compound itself is not extensively documented in publicly available research, studies on its substituted derivatives provide significant insights into how this chemical scaffold interacts with various protein targets, primarily kinases and G-protein coupled receptors. These interactions are predominantly driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces, which are dictated by the specific substitutions on the quinoline core.

Research into derivatives of 6,7-dimethoxyquinoline (B1600373), a closely related isomer, has identified key features for potent inhibition of enzymes like the histone methyltransferase G9a. For instance, the protonation of the N-1 position of the quinoline ring is suggested to be crucial for a strong electrostatic interaction with specific amino acid residues, such as Asp1088 in the G9a binding site. nih.govrsc.org This highlights the importance of the nitrogen atom in the quinoline scaffold for molecular recognition and anchoring the ligand within the protein's active site.

In the context of adrenergic receptors, the dimethoxyquinazoline scaffold, which shares features with dimethoxyquinoline, has been shown to be a key determinant for selective binding. nih.gov The methoxy groups can influence the electronic properties and conformation of the molecule, allowing for precise interactions within the binding pocket of α1-adrenergic receptors. nih.gov For example, studies with chimeric receptors have indicated that specific amino acid residues at positions 3.29 and 6.55 (using the Ballesteros-Weinstein numbering scheme) are critical for the preferential binding of these ligands to α1ARs over α2ARs. nih.gov The steric bulk of residues in α2ARs at these positions appears to hinder the optimal positioning of the dimethoxyquinazoline scaffold. nih.gov

While direct binding data for this compound is sparse, the accumulated research on its derivatives underscores the versatility of the dimethoxyquinoline scaffold in interacting with a range of biological targets. The precise nature of these interactions is finely tuned by the type and position of substituents on the quinoline ring system.

Detailed Research Findings on Dimethoxyquinoline Derivatives

Derivative ClassTarget ProteinKey Interacting Residues/RegionsPrimary Interaction TypesObserved Effect
2,4-diamino-6,7-dimethoxyquinolineG9a Histone MethyltransferaseAsp1088Electrostatic interaction (with protonated N-1)Inhibition of methyltransferase activity
6,7-dimethoxy-4-anilinoquinolinec-Met KinaseATP-binding site (hinge region)Hydrogen bonding, Hydrophobic interactionsInhibition of kinase activity
Piperazinyl 4-amino-6,7-dimethoxyquinazolineα1-Adrenergic ReceptorResidues at positions 3.29 and 6.55Steric and electronic complementaritySelective antagonism

Advanced Research Applications and Methodological Contributions

Role as Intermediates in Complex Molecule Synthesis

The dimethoxyquinoline core, particularly the 5,7-disubstitution pattern, serves as a crucial intermediate in the synthesis of a variety of more complex and often biologically active molecules. The methoxy (B1213986) groups can influence the reactivity of the quinoline (B57606) ring and can be precursors for other functional groups, such as hydroxyl groups, through demethylation.

The synthesis of various quinoline alkaloids and their analogues often relies on substituted quinoline precursors. semanticscholar.org While direct, large-scale syntheses starting from 5,7-dimethoxyquinoline are not extensively documented in readily available literature, its structural motif is incorporated into numerous complex heterocyclic systems. For instance, the synthesis of novel antibacterial agents has been achieved through the elaboration of a 6,7-dimethoxyquinoline-3-carbonitrile (B8491508) scaffold. nih.gov This highlights the utility of dimethoxy-substituted quinolines as a foundational structure for building molecules with desired biological activities. The synthesis of these complex derivatives often involves a multi-step process where the quinoline core is constructed first, followed by the introduction of various substituents. nih.gov

Investigation as Catalysts or Ligands in Organic Reactions

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows it to function as a ligand in transition metal catalysis. While specific studies focusing solely on this compound as a ligand are not abundant, the broader class of quinoline derivatives has been extensively explored in this context.

Palladium complexes featuring N-heterocyclic carbene (NHC) ligands, for example, have shown remarkable efficacy in cross-coupling reactions. researchgate.net The electronic properties of the ligands, which can be tuned by substituents like methoxy groups, play a crucial role in the stability and catalytic activity of the metal complex. The electron-donating nature of the methoxy groups in this compound could potentially enhance the electron density at the metal center, thereby influencing the catalytic cycle of reactions such as Suzuki or Heck cross-couplings. researchgate.netunirioja.es

Moreover, transition metal complexes, in general, are pivotal in developing sustainable catalytic processes. mdpi.com The design of novel ligands is a key aspect of advancing this field. sciforum.net Quinoline-based ligands can be part of bifunctional or multifunctional catalyst systems, where different parts of the molecule contribute to different catalytic steps. nih.gov Although direct catalytic applications of this compound are yet to be widely reported, its structural features suggest it could be a valuable component in the design of new and efficient catalytic systems.

In a biological context, derivatives of this compound have been shown to inhibit the catalytic activity of enzymes. For instance, a 5,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine was identified as an inhibitor of the methyltransferase EZH2, demonstrating that this scaffold can interact with and modulate the function of catalytic proteins. researchgate.net

Fluorescence Properties and Potential in Optical-Electric Devices

Quinoline and its derivatives are known for their fluorescent properties, which make them attractive for applications in optical and electronic devices, such as organic light-emitting diodes (OLEDs). nih.gov The fluorescence of these compounds arises from the π-conjugated system of the quinoline ring, and the emission characteristics can be tuned by the introduction of various substituents.

Studies on structurally related compounds provide insights into the potential fluorescence of this compound. For example, a comparative study on 6-methoxy-, 7-methoxy-, and 6,7-dimethoxycarbostyrils revealed that the position and number of methoxy groups significantly affect the fluorescence wavelength, quantum yield, and Stokes shift. rsc.org Specifically, the introduction of a second methoxy group to create a 6,7-dimethoxy substitution pattern in a dicyanocarbostyril system resulted in a high quantum yield of about 50%. rsc.org This suggests that the 5,7-dimethoxy substitution pattern in quinoline could also lead to favorable photophysical properties.

Furthermore, research on 5,7-diphenylquinoline has shown that it exhibits fluorescence, and its derivatives are considered promising precursors for new OLED materials. ntu.edu.twmdpi.com The photoluminescence spectra of these compounds are influenced by the extent of conjugation and the electronic nature of the substituents. Given that methoxy groups are electron-donating, they are expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra of this compound.

The development of new organic materials for electronic and optoelectronic devices is an active area of research. semanticscholar.org The potential for high fluorescence quantum yields and the ability to tune emission properties through chemical modification make this compound and its derivatives interesting candidates for further investigation in the field of organic electronics. cnr.it

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Strategies

The advancement of green chemistry is crucial for the environmentally and economically viable production of pharmacologically significant molecules like 5,7-dimethoxyquinoline. Traditional synthetic routes for quinoline (B57606) derivatives often rely on harsh reaction conditions, toxic reagents, and multi-step processes that generate considerable waste. Future research must prioritize the development of sustainable synthetic methodologies.

Key areas for development include:

Catalytic Systems: Exploring novel nanocatalysts and reusable solid acid catalysts can offer high yields and selectivity while minimizing waste and allowing for easy catalyst recovery and reuse.

Alternative Solvents: Shifting from conventional volatile organic solvents to greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Energy Efficiency: The use of microwave irradiation and ultrasound-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods.

One-Pot Reactions: Designing multi-component, one-pot reactions, such as the Friedländer annulation, can improve atom economy and process efficiency by reducing the number of intermediate isolation and purification steps.

While specific green synthesis routes for this compound are not yet extensively documented, the principles applied to other quinoline derivatives, such as 6,7-dimethoxyquinoline (B1600373), provide a clear roadmap. For instance, the condensation of substituted anilines with carbonyl compounds is a common strategy that can be adapted using eco-friendly catalysts and conditions.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Synthesis

Feature Traditional Methods Sustainable (Green) Methods
Catalysts Strong acids (e.g., H₂SO₄), homogeneous metal catalysts Nanocatalysts, solid acids, biocatalysts
Solvents Volatile organic compounds (e.g., toluene, DMF) Water, ethanol, ionic liquids, solvent-free conditions
Energy Source Conventional heating (reflux) Microwave irradiation, ultrasound
Efficiency Often multi-step with purification at each stage One-pot reactions, multi-component reactions
Waste High E-factor (significant waste generation) Low E-factor (minimal waste)

| Safety | Use of hazardous and toxic reagents | Use of benign and renewable reagents |

Integration of Advanced Computational Models for Predictive Research

The integration of advanced computational models is poised to revolutionize the discovery and development of this compound-based therapeutics. In silico methods can significantly accelerate the research process by predicting the compound's properties, potential biological targets, and mechanisms of action before embarking on costly and time-consuming laboratory experiments.

Future computational research on this compound should focus on:

Target Identification and Prediction: Ligand-based and structure-based virtual screening can be employed to identify potential protein targets. By comparing the structure of this compound to libraries of known active compounds, these models can predict its likely biological interactions. This approach has been successfully used for other natural products and heterocyclic compounds to uncover novel mechanisms of action d-nb.infomdpi.combiorxiv.orgnih.govmdpi.com.

Molecular Docking Studies: Once potential targets are identified, molecular docking simulations can provide insights into the specific binding modes and interactions between this compound and the target protein's active site. This can help in understanding the structural basis of its activity and in designing more potent derivatives. For example, docking studies have been crucial in elucidating the interactions of 6,7-dimethoxy-4-anilinoquinolines with the ATP binding site of c-Met kinase nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. This allows for the prediction of the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more promising compounds.

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic properties of this compound, such as its molecular orbital energies (HOMO-LUMO), electrostatic potential, and reactivity descriptors. This information is valuable for explaining its chemical behavior and interaction with biological macromolecules sapub.org.

By creating a robust in silico profile of this compound, researchers can prioritize experimental validation, reduce the reliance on extensive screening, and accelerate the journey from discovery to potential clinical application.

Exploration of Novel Biological Targets and Mechanistic Insights

While the broader quinoline class is known for a wide range of biological activities, the specific therapeutic targets and mechanisms of action for this compound remain largely unexplored. Future research should aim to identify and validate its biological targets to understand its therapeutic potential fully.

Promising avenues for investigation include:

Kinase Inhibition: Many quinoline derivatives are known to be potent kinase inhibitors. Given that 3,5,7-trisubstituted quinolines have shown inhibitory activity against c-Met kinase, a key target in cancer, it is plausible that this compound could also interact with various kinases involved in cell signaling pathways orientjchem.org. Screening against a panel of cancer-related kinases could reveal novel therapeutic targets.

Tubulin Polymerization: Certain methoxy-substituted quinolines, such as 5,6,7-trimethoxy quinolines, have been found to inhibit tubulin polymerization, a mechanism central to the action of several successful anticancer drugs nih.gov. Investigating the effect of this compound on microtubule dynamics is a logical next step.

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring makes it a candidate for DNA intercalation, a mechanism of action for several anticancer and antimicrobial agents. Investigating its ability to bind to DNA and inhibit enzymes like topoisomerases could uncover its potential as a cytotoxic agent.

Anti-inflammatory Pathways: The structurally related compound 5,7-dimethoxyflavone has demonstrated significant anti-inflammatory properties by inhibiting prostaglandin biosynthesis nih.gov. It is crucial to investigate whether this compound shares similar activities by targeting key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Neuropharmacology: The central nervous system activity of 5,7-dimethoxyflavone has also been noted, suggesting that the 5,7-dimethoxy substitution pattern may confer neuropharmacological properties nih.gov. Exploring potential targets within the central nervous system, such as receptors and enzymes involved in neurotransmission, could open up new therapeutic applications.

A thorough investigation into these potential targets, utilizing both in vitro biochemical assays and cell-based models, will be essential to elucidate the mechanistic underpinnings of this compound's biological effects and to identify its most promising therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dimethoxyquinoline, and how do reaction conditions influence yield?

  • Methodology : The most common synthesis involves cyclization of 2-amino-4,5-dimethoxybenzoic acid derivatives with aliphatic ketones (e.g., cyclopentanone) in phosphoryl trichloride (POCl₃) under reflux . Optimization includes adjusting molar ratios (e.g., 1:1.2 for benzoic acid:ketone) and reaction time (6–12 hours). Yield improvements (from ~45% to 65%) are achieved by using Buchwald-Hartwig coupling for functionalization at the 3-position .
  • Data Contradiction : Lower yields (<30%) may result from moisture-sensitive intermediates; rigorous anhydrous conditions are critical .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • HPLC : Use C18 columns with methanol/water (70:30) mobile phase; retention time ~8.2 minutes .
  • NMR : Key signals include δ 3.89 (s, 6H, OCH₃), δ 8.45 (d, 1H, quinoline-H), and δ 7.12 (s, 1H, aromatic-H) .
  • Mass Spectrometry : Expected [M+H]⁺ peak at m/z 218.1 .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Use NIOSH-approved N95 respirators for dust control and nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .
  • Store in amber glass vials at 2–8°C under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How do the positions of methoxy groups in this compound affect its inhibitory activity against kinase targets?

  • Structure-Activity Relationship (SAR) :

  • The 6,7-dimethoxy configuration in quinoline derivatives enhances binding to the ATP pocket of kinases (e.g., PfPK6) by forming hydrogen bonds with hinge-region residues (e.g., Glu98) .
  • Removing methoxy groups reduces IC₅₀ values by >10-fold; altering substituent positions (e.g., 5,8-dimethoxy) disrupts hydrophobic interactions .
    • Experimental Validation : Use X-ray crystallography or molecular docking (AutoDock Vina) with PDB ID 4QIP for PfPK6 .

Q. What strategies resolve discrepancies in bioactivity data for this compound across studies?

  • Troubleshooting Framework :

  • Batch Variability : Compare Certificate of Analysis (CoA) data (e.g., ≥98% purity via HPLC) and confirm solvent effects (e.g., DMSO vs. ethanol) on IC₅₀ .
  • Assay Conditions : Replicate enzyme inhibition assays (e.g., kinase glo) with ATP concentrations fixed at 10 µM to standardize results .

Q. How can computational modeling guide the design of this compound derivatives for selective target engagement?

  • In Silico Workflow :

  • Generate 3D conformers (Open Babel) and perform pharmacophore screening (Phase, Schrödinger) to identify critical hydrogen-bond acceptors (methoxy oxygen) and aromatic π-stacking regions .
  • Validate with free-energy perturbation (FEP) calculations to predict binding affinity changes for methyl-to-ethoxy substitutions .

Methodological Guidelines

Designing dose-response experiments for this compound in cellular assays :

  • Use 10-point serial dilutions (0.1–100 µM) with triplicate wells. Include controls for solvent cytotoxicity (e.g., 0.1% DMSO) .
  • Normalize data to vehicle-treated cells and fit curves using GraphPad Prism (four-parameter logistic model) .

Interpreting contradictory solubility data :

  • Solubility in aqueous buffers (pH 7.4) is typically <50 µM. Use co-solvents (e.g., 5% PEG-400) or nanoformulation (liposomes) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.